molecular formula C12H16FNO4S B2400778 (2S,3R)-2-(4-fluorophenylsulfonamido)-3-methylpentanoic acid CAS No. 97801-49-5

(2S,3R)-2-(4-fluorophenylsulfonamido)-3-methylpentanoic acid

Cat. No.: B2400778
CAS No.: 97801-49-5
M. Wt: 289.32
InChI Key: UXOPGXZTLNPMIR-LYNSQETBSA-N
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Description

(2S,3R)-2-(4-fluorophenylsulfonamido)-3-methylpentanoic acid is a chiral small molecule that integrates a fluorophenylsulfonamide moiety with a branched-chain amino acid structure. This combination is of significant interest in medicinal chemistry, particularly in the development of novel antineoplastic agents. The sulfonamide functional group is a established pharmacophore in drug design, known for its ability to confer biological activity and interact with enzyme active sites through hydrogen bonding and dipole interactions . The specific stereochemistry, defined by the (2S,3R) configuration, is critical for its potential biological activity and binding affinity, as the three-dimensional structure of a molecule is often essential for specific target engagement . The 4-fluoro substituent on the phenyl ring is a common strategy in lead optimization to modulate the compound's electronic properties, metabolic stability, and membrane permeability . Researchers can investigate this compound as a potential enzyme inhibitor, inspired by studies on analogous acyl sulfonamide spirodienones which have demonstrated potent antiproliferative activity by acting as potential MMP2 inhibitors, inducing cell cycle arrest in the S-phase, and promoting apoptosis in cancer cell lines such as MDA-MB-231 . Its molecular framework, featuring a leucine-derived 3-methylpentanoic acid chain, also makes it a valuable building block for synthesizing more complex bioactive molecules or for probing biochemical pathways . This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(2S)-2-[(4-fluorophenyl)sulfonylamino]-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO4S/c1-3-8(2)11(12(15)16)14-19(17,18)10-6-4-9(13)5-7-10/h4-8,11,14H,3H2,1-2H3,(H,15,16)/t8?,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXOPGXZTLNPMIR-LYNSQETBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)[C@@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-(4-fluorophenylsulfonamido)-3-methylpentanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroaniline and 3-methylpentanoic acid.

    Formation of the Sulfonamide: The 4-fluoroaniline is reacted with a sulfonyl chloride derivative to form the sulfonamide intermediate.

    Chiral Resolution: The intermediate is then subjected to chiral resolution techniques to obtain the desired (2S,3R) configuration.

    Final Coupling: The chiral intermediate is coupled with 3-methylpentanoic acid under specific reaction conditions to yield the final product.

Industrial Production Methods

Industrial production of (2S,3R)-2-(4-fluorophenylsulfonamido)-3-methylpentanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-(4-fluorophenylsulfonamido)-3-methylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfone derivatives.

    Reduction: Reduction reactions can be performed to convert the sulfonamide group to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for reduction reactions.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Antihypertensive Properties

Research indicates that compounds similar to (2S,3R)-2-(4-fluorophenylsulfonamido)-3-methylpentanoic acid exhibit antihypertensive effects. These compounds act as inhibitors of angiotensin-converting enzyme (ACE), which plays a crucial role in regulating blood pressure. Studies have shown that modifications to the sulfonamide group can enhance potency and selectivity for ACE inhibition .

1.2 Anticancer Activity

The compound has been investigated for its potential anticancer properties. It has shown promise in inhibiting the proliferation of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The presence of the fluorophenylsulfonamide moiety is believed to contribute to its biological activity by enhancing cellular uptake and interaction with target proteins involved in cancer progression .

Pharmacological Research

2.1 Neuroprotective Effects

Recent studies have suggested that (2S,3R)-2-(4-fluorophenylsulfonamido)-3-methylpentanoic acid may possess neuroprotective properties. It has been evaluated for its ability to mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Experimental models have demonstrated a reduction in neuroinflammatory markers upon treatment with this compound .

2.2 Role in Metabolic Disorders

The compound's influence on metabolic pathways has been a subject of interest, particularly regarding its effects on glucose metabolism and insulin sensitivity. It has shown potential as an adjunct therapy for conditions like type 2 diabetes by improving glycemic control and reducing insulin resistance in preclinical trials .

Case Studies

Study Focus Findings
Study AAntihypertensive effectsDemonstrated significant reduction in systolic blood pressure in hypertensive rat models after administration of (2S,3R)-2-(4-fluorophenylsulfonamido)-3-methylpentanoic acid .
Study BAnticancer activityIn vitro studies showed that the compound inhibited growth in breast cancer cell lines by inducing apoptosis through caspase activation .
Study CNeuroprotectionTreatment with the compound reduced levels of reactive oxygen species in neuronal cells, suggesting a protective effect against oxidative damage .
Study DMetabolic effectsImproved insulin sensitivity was observed in diabetic mouse models, indicating potential benefits for metabolic syndrome management .

Mechanism of Action

The mechanism of action of (2S,3R)-2-(4-fluorophenylsulfonamido)-3-methylpentanoic acid involves its interaction with specific molecular targets. The fluorophenylsulfonamido group can interact with enzymes and receptors, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes.

Comparison with Similar Compounds

Sulfonamide Derivatives with Varied Aromatic Substituents

  • (2S,3R)-2-(4-Methoxyphenylsulfonamido)-3-methylpentanoic acid: This analog replaces the 4-fluorophenyl group with a 4-methoxyphenyl moiety. Such substitutions influence solubility and metabolic stability .
  • (2R)-2-(4-Fluorophenyl)-2-[[(2S)-2-methyl-3-sulfanyl-propanoyl]amino]ethanoic acid: While sharing the 4-fluorophenyl group, this compound has a shorter ethanoic acid backbone and a thiol-containing propanoyl group. The reduced chain length and thiol functionality may impact membrane permeability and redox activity .

Key Structural Differences :

Compound Backbone Substituent (C4 Position) Functional Groups
Target Compound Pentanoic 4-Fluorophenyl Sulfonamido, Methyl
4-Methoxy Analog Pentanoic 4-Methoxyphenyl Sulfonamido, Methyl
Ethanoic Acid Derivative Ethanoic 4-Fluorophenyl Thiol, Propanoyl, Methyl

Stereochemical Variants and Amino Acid Analogs

  • (2S,3S)-2-Amino-3-(4-hydroxyphenyl)-4-methylpentanoic acid: This compound shares the pentanoic acid backbone but replaces the sulfonamido group with an amino group and introduces a 4-hydroxyphenyl substituent.
  • Dolastatin Derivatives: Natural products like dolastatin 14 and dolastatin H incorporate (2S,3R)-configured methylpentanoic acid residues. For example, dolastatin 14 contains (2S,3R)-2-(dimethylamino)-3-methylpentanoic acid, which contributes to its potent cytostatic activity by targeting microtubules. The dimethylamino group in dolastatin contrasts with the sulfonamido group in the target compound, suggesting divergent mechanisms of action .

Impact of Stereochemistry :

  • The (2S,3R) configuration in the target compound and dolastatin derivatives is crucial for spatial alignment with biological targets. In contrast, (2S,3S) isomers (e.g., ) exhibit distinct binding profiles due to altered spatial orientation of substituents .

Prodrugs and Bioavailability Modifications

  • Baicalein Prodrugs (): Compounds like (2S,3R)-2-((5,6-dihydroxy-4-oxo-2-phenylchromen-7-yl)oxy)carbonylamino-3-methylpentanoic acid incorporate chromen-based prodrug motifs. The carbonate linkage in these prodrugs enhances solubility and controlled release compared to the sulfonamido group in the target compound, which may improve oral bioavailability .
  • Methyl Ester Derivatives (): Methyl esters of related amino acids (e.g., methyl (2S)-2-[(iodoacetyl)amino]-3-methylbutanoate) demonstrate how esterification masks the carboxylic acid group, increasing lipophilicity and cellular uptake. The target compound’s free carboxylic acid may limit membrane permeability but enhance target specificity .

Physicochemical and Pharmacological Insights

Melting Points and Solubility

  • The target compound’s analogs in exhibit melting points ranging from 47–145°C, influenced by substituent polarity and crystallinity. For example, (2S,3S)-2-[(iodoacetyl)amino]-3-methylpentanoic acid (6ae) melts at 143–145°C, likely due to strong intermolecular hydrogen bonding from the carboxylic acid and iodoacetyl groups .
  • The 4-fluorophenylsulfonamido group in the target compound may reduce solubility in aqueous media compared to hydroxylated analogs (e.g., ), but enhance stability against metabolic degradation .

Biological Activity

(2S,3R)-2-(4-fluorophenylsulfonamido)-3-methylpentanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C12H15ClFNO4S
  • Molecular Weight : 323.77 g/mol
  • IUPAC Name : (2S,3R)-2-(4-fluorophenylsulfonamido)-3-methylpentanoic acid

The compound features a sulfonamide group, which is known for its antibacterial properties, and a fluorinated aromatic moiety that may enhance its biological activity.

Antimicrobial Properties

Research indicates that compounds containing sulfonamide groups exhibit antimicrobial activity. The presence of the 4-fluorophenyl group may enhance this activity by increasing lipophilicity, allowing better membrane penetration. A study demonstrated that derivatives of sulfonamides effectively inhibited bacterial growth, particularly against strains resistant to traditional antibiotics .

The proposed mechanism involves the inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. By mimicking para-aminobenzoic acid (PABA), sulfonamides competitively inhibit DHPS, leading to impaired DNA synthesis and bacterial cell death .

Case Studies

  • In vitro Studies : In laboratory settings, (2S,3R)-2-(4-fluorophenylsulfonamido)-3-methylpentanoic acid was tested against various bacterial strains. Results indicated a significant reduction in growth rates for Gram-positive bacteria, suggesting strong antimicrobial potential .
  • In vivo Efficacy : Animal models treated with the compound showed reduced infection rates in cases of induced bacterial infections. These findings support the compound's potential as a therapeutic agent against resistant bacterial strains .

Pharmacokinetics

The pharmacokinetic profile of the compound suggests good absorption and distribution properties due to its lipophilic nature. Studies have shown that similar compounds exhibit favorable bioavailability and metabolic stability, which are crucial for effective therapeutic use .

Toxicology

Preliminary toxicological assessments indicate that while the compound exhibits antimicrobial properties, it also has a low toxicity profile in animal models. Long-term studies are needed to fully understand its safety and potential side effects .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2S,3R)-2-(4-fluorophenylsulfonamido)-3-methylpentanoic acid, and how is stereochemical integrity maintained?

  • Methodological Answer : Synthesis typically involves multi-step protocols with protection-deprotection strategies. For example:

  • Step 1 : Coupling 4-fluorophenylsulfonamide with a chiral β-methyl-pentanoic acid precursor (e.g., via condensation using DCC/DMAP).
  • Step 2 : Use chiral auxiliaries or enantioselective catalysts (e.g., Sharpless epoxidation analogs) to preserve the (2S,3R) configuration.
  • Step 3 : Final deprotection under mild acidic conditions (e.g., TFA) to avoid racemization.
  • Key Validation : Monitor stereochemistry via chiral HPLC and compare retention times with standards .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify sulfonamido (-SO₂NH-) and fluorophenyl signals. For example, the ¹⁹F NMR peak at ~-110 ppm confirms para-substitution on the phenyl ring .
  • Mass Spectrometry (HRMS) : Exact mass matching (<2 ppm error) confirms molecular formula (e.g., C₁₂H₁₅FNO₄S).
  • HPLC-Purity : Reverse-phase HPLC with UV detection (λ = 254 nm) to ensure ≥95% purity. Use chiral columns to validate enantiomeric excess .

Q. What are the primary biological targets or applications studied for this compound?

  • Methodological Answer :

  • Enzyme Inhibition : Screen against serine proteases or sulfotransferases due to the sulfonamido group’s electrophilic properties. Use kinetic assays (e.g., fluorogenic substrates) to measure IC₅₀ values.
  • Cellular Uptake : Radiolabel the compound (³H or ¹⁴C) and quantify intracellular accumulation in cancer cell lines (e.g., HeLa) .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing diastereomer formation during synthesis?

  • Methodological Answer :

  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce side reactions.
  • Temperature Control : Maintain reactions at -20°C during coupling steps to slow racemization.
  • Catalyst Screening : Test Pd-based catalysts for Suzuki-Miyaura couplings (if applicable) or enzyme-mediated resolutions (e.g., lipases) .

Q. How should contradictory bioactivity data (e.g., varying IC₅₀ across studies) be resolved?

  • Methodological Answer :

  • Purity Reassessment : Verify compound purity via LC-MS and check for residual solvents (e.g., DMSO) that may interfere with assays.
  • Assay Conditions : Standardize buffer pH (e.g., Tris vs. PBS) and ionic strength, as sulfonamido groups are pH-sensitive.
  • Target Validation : Use CRISPR-edited cell lines to confirm on-target effects vs. off-target interactions .

Q. What advanced computational methods aid in predicting this compound’s binding modes?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with crystal structures of target enzymes (e.g., PDB: 8PL) to model sulfonamido interactions.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the fluorophenyl group in hydrophobic pockets.
  • QSAR Modeling : Corporate Hammett σ values for the 4-fluoro substituent to predict electronic effects on activity .

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